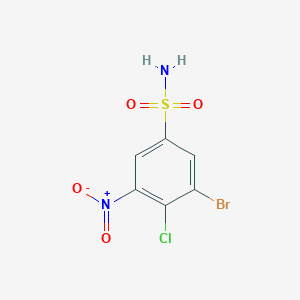

3-Bromo-4-chloro-5-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-chloro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide typically involves the nitration, bromination, and chlorination of benzenesulfonamide. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

化学反応の分析

Types of Reactions

3-Bromo-4-chloro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the halogen atoms.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used .

科学的研究の応用

3-Bromo-4-chloro-5-nitrobenzenesulfonamide is a chemical compound with multiple research applications . Metabolic studies involving this compound are important in the design of effective agents .

Here's an overview of the applications of related compounds and derivatives:

1. BCIP/NBT Substrate System

- The BCIP/NBT substrate system, which includes 5-Bromo-4-chloro-3-indolyl phosphate disodium salt (BCIP), is versatile and functions in a variety of applications, including Northern, Southern, and Western blotting, and in situ hybridization .

- When BCIP is incubated with alkaline phosphatase, it produces an insoluble NBT diformazan product that is easily observable with its purple color .

2. Aryl Thiazolone–Benzenesulfonamides

- A study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .

- Some derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell lines and other breast cancer cell lines, showing significant inhibitory effects against both at certain concentrations .

- Certain sulfonamide derivatives showed excellent enzyme inhibition against CA IX, with remarkable selectivity for CA IX over CA II .

- One compound was able to induce apoptosis in a breast cancer cell line .

3. Pyrimidine Derivatives as Antimicrobial Agents

- 2-Amino-4-hydroxypyrimidines are antagonists of folic acid, and 2,4-diaminopyrimidines have been synthesized as antifolates, proving to be dihydrofolate reductase (DHFR) inhibitors .

- Sulfonamide-trimethoprim combinations are used extensively for opportunistic infections in patients with Acquired Immunodeficiency Syndrome (AIDS) .

4. Benzenesulfonamide Derivatives

- 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as inhibitors of 12-S-LOX, which is involved in skin diseases, diabetes, platelet hemostasis, thrombosis, and cancer .

- Some of these compounds display potency against 12-LOX, selectivity over related lipoxygenases and cyclooxygenases, and possess favorable ADME properties .

- They can also inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce 12-HETE in β-cells .

5. Other related compounds

作用機序

The mechanism of action of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the nitro, bromine, and chlorine groups allows it to form strong interactions with these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

4-Chloro-3-nitrobenzenesulfonamide: Similar structure but lacks the bromine atom.

3-Bromo-4-chlorobenzenesulfonamide: Lacks the nitro group.

5-Bromo-4-chloro-3-indolyl phosphate: Different functional groups but similar halogenation pattern.

Uniqueness

3-Bromo-4-chloro-5-nitrobenzenesulfonamide is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

生物活性

3-Bromo-4-chloro-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrClNOS. Its structure features a sulfonamide group attached to a benzene ring that contains bromine, chlorine, and nitro substituents. This unique combination contributes to its chemical reactivity and biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably carbonic anhydrase IX (CA IX). CA IX is often overexpressed in various cancer cells, and its inhibition disrupts pH regulation within tumors, leading to reduced cell proliferation and increased apoptosis. The sulfonamide moiety plays a crucial role in this interaction by binding to the active site of the enzyme, thereby blocking its activity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. Preliminary studies suggest that this compound exhibits cytotoxic effects against certain bacterial strains.

Anticancer Activity

Recent investigations have indicated that this compound may possess anticancer properties. It has shown potential in inducing apoptosis in various cancer cell lines, making it a candidate for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of sulfonamides. Studies have demonstrated that modifications to the phenyl rings and sulfonamide group can significantly impact the compound's efficacy against specific biological targets. For instance, variations in substituents on the benzene ring can enhance or diminish enzyme inhibition and cytotoxicity .

| Compound Name | Structure Features | Similarity Factor |

|---|---|---|

| 4-Chloro-3-nitrobenzenesulfonamide | Lacks bromine but retains similar nitro and chloro groups | 0.94 |

| 2-Methyl-5-nitrobenzenesulfonamide | Contains a methyl group instead of bromine | 0.83 |

| 2-Chloro-5-nitrobenzenesulfonamide | Similar nitro and sulfonamide groups | 0.80 |

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating apoptotic pathways through caspase activation .

- Antibacterial Efficacy : Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against resistant strains, suggesting its potential as a lead compound in developing new antibiotics .

- Enzyme Inhibition Studies : Detailed kinetic studies have revealed that this compound effectively inhibits carbonic anhydrase IX with an IC50 value indicating potent selectivity over other isoforms like CA II .

特性

分子式 |

C6H4BrClN2O4S |

|---|---|

分子量 |

315.53 g/mol |

IUPAC名 |

3-bromo-4-chloro-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4BrClN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) |

InChIキー |

NEOODLJBZXKXIG-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。